Topic: Chemical Structure and Molecular Properties of 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid
Topic: Chemical Structure and Molecular Properties of 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted β-amino acids, particularly those incorporating aryl moieties, represent a class of compounds with significant potential in medicinal chemistry and drug development. Their structural motifs are found in a variety of biologically active natural products and serve as crucial building blocks for peptidomimetics, β-lactams, and other pharmacologically relevant scaffolds. The incorporation of a dichlorinated hydroxyphenyl group introduces specific electronic and steric properties that can profoundly influence molecular interactions, metabolic stability, and overall bioactivity.
This technical guide provides a comprehensive framework for the synthesis and characterization of a novel compound in this class: 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid . As specific experimental data for this molecule is not widely published, this document outlines a robust, field-proven approach derived from established chemical principles and analytical methodologies. It is designed to equip researchers with the necessary protocols and theoretical understanding to synthesize, purify, and unequivocally confirm the identity and quality of the target compound.
Molecular Profile & Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the cornerstone of successful experimental design, from synthesis and purification to formulation and bio-assay development.
Chemical Structure and Identifiers
The foundational identity of the target molecule is established by its structure and standardized chemical identifiers.
Caption: 2D structure of 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid.
Table 1: Core Chemical Identifiers
| Property | Value |
| IUPAC Name | 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid |
| CAS Number | 188813-12-9 |
| Molecular Formula | C₉H₉Cl₂NO₃ |
| Molecular Weight | 250.08 g/mol |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)C(CC(=O)O)N)O)Cl |
Predicted Physicochemical Properties
The following properties have been estimated using computational models to guide experimental work. These predictions are based on the molecule's structure and provide valuable insights into its expected behavior in various chemical and biological systems.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development & Research |
| pKa (Acidic) | ~3.8 - 4.5 | Influences solubility and ionization state at physiological pH. The carboxylic acid is expected to be deprotonated. |
| pKa (Basic) | ~8.5 - 9.5 | The amino group's pKa affects its charge state, crucial for receptor binding and membrane interaction. |
| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[1][2] |
| Aqueous Solubility | Low to Moderate | Predicted solubility is influenced by the crystalline nature and zwitterionic character. May require pH adjustment or co-solvents.[3][4] |
Proposed Synthetic Pathway
The synthesis of β-aryl-β-amino acids can be efficiently achieved through a one-pot reaction that combines elements of the Knoevenagel condensation and the Michael addition, followed by decarboxylation. This approach, adapted from established methodologies for similar structures, is advantageous due to its operational simplicity and good potential yields.[5][6][7]
The proposed pathway starts from the commercially available 3,5-dichloro-2-hydroxybenzaldehyde.
Caption: A robust one-pot synthesis route for the target compound.
Detailed Synthesis Protocol
Objective: To synthesize 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid from 3,5-dichloro-2-hydroxybenzaldehyde.
Materials:
-
3,5-dichloro-2-hydroxybenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (anhydrous)
-
Hydrochloric acid (1M)
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,5-dichloro-2-hydroxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq).
-
Solvent Addition: Add anhydrous ethanol as the solvent. The volume should be sufficient to form a stirrable slurry.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Causality: Heating drives the initial condensation and subsequent decarboxylation. Ammonium acetate serves as both the ammonia source for the Michael addition and a catalyst.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Precipitation: Redissolve the residue in a minimum amount of hot water and acidify with 1M HCl to a pH of ~6-7. The zwitterionic product is least soluble at its isoelectric point, causing it to precipitate.
-
Self-Validation: The precipitation at a specific pH is an initial confirmation of the formation of an amino acid.
-
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol to remove residual impurities.
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize from an appropriate solvent system (e.g., water/ethanol mixture).
Analytical & Quality Control (QC) Workflow
A multi-technique analytical approach is mandatory to confirm the structure, identity, and purity of the synthesized compound. This self-validating workflow ensures that each piece of data corroborates the others, providing an unambiguous characterization.
Caption: Logical flow for the complete characterization of the final product.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This method will quantify the purity of the final product by measuring the area of the main peak relative to any impurity peaks.[8][9][10]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Rationale: A C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid acts as an ion-pairing agent and controls the pH to ensure sharp, symmetrical peaks for the amino and carboxylic acid groups.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Rationale: 220 nm allows for general detection of the peptide-like backbone, while 280 nm is more specific for the aromatic hydroxyphenyl ring.
-
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
-
Acceptance Criterion: Purity ≥ 95% by peak area.
Protocol: Mass Spectrometry (MS) for Identity Confirmation
Principle: Electrospray Ionization (ESI) Mass Spectrometry will be used to determine the molecular weight of the compound, providing primary confirmation of its identity.
-
Technique: ESI in positive ion mode.
-
Expected Ion: [M+H]⁺ at m/z = 250.08 (for C₉H₉Cl₂NO₃).
-
Self-Validation: The observed mass must match the calculated mass for the molecular formula. High-resolution MS should be used to confirm the elemental composition to within 5 ppm.
-
-
Fragmentation (MS/MS): Tandem mass spectrometry of the parent ion (m/z 250) should reveal characteristic losses.[11][12][13]
-
Loss of H₂O (-18 Da) from the carboxylic acid.
-
Loss of COOH or HCOOH (-45 or -46 Da).
-
Cleavage of the C-C bond alpha to the phenyl ring.
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: ¹H and ¹³C NMR provide the definitive connectivity map of the molecule. The chemical shifts, integration, and coupling patterns of each nucleus must be consistent with the proposed structure.
-
Solvent: DMSO-d₆ or D₂O.
-
Rationale: DMSO-d₆ allows for the observation of exchangeable protons (OH, NH₂, COOH), while D₂O will cause them to exchange, simplifying the spectrum and helping with peak assignment.
-
-
Expected ¹H NMR Signals:
-
Aromatic Protons: Two singlets between δ 7.0-7.5 ppm (2H). Their singlet nature confirms their lack of adjacent proton neighbors on the ring.
-
Methine Proton (α-CH): A triplet or doublet of doublets around δ 4.0-4.5 ppm (1H), coupled to the adjacent CH₂ and NH₂ protons.
-
Methylene Protons (β-CH₂): A doublet or multiplet around δ 2.5-3.0 ppm (2H), coupled to the adjacent CH proton.
-
Exchangeable Protons: Broad signals for OH (phenol), NH₂ (amine), and COOH (acid), which will disappear upon D₂O exchange. The carboxylic acid proton is expected to be highly deshielded (>10 ppm).[14][15]
-
-
Expected ¹³C NMR Signals:
-
Carbonyl Carbon: δ 170-175 ppm.
-
Aromatic Carbons: 6 distinct signals between δ 115-155 ppm. Carbons attached to electronegative Cl and OH groups will be significantly shifted.
-
Aliphatic Carbons: Signals for the α-CH and β-CH₂ carbons between δ 35-55 ppm.
-
Protocol: Infrared (IR) Spectroscopy for Functional Group Analysis
Principle: IR spectroscopy confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.
-
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.
-
O-H Stretch (Phenol): Broad band around 3200-3600 cm⁻¹.
-
N-H Stretch (Amine): Medium absorption around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): Strong, sharp absorption around 1700-1725 cm⁻¹.
-
C-Cl Stretch: Strong absorption in the fingerprint region, typically 600-800 cm⁻¹.
-
Conclusion
This technical guide presents a comprehensive and scientifically rigorous framework for the synthesis and characterization of 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid. By following the proposed one-pot synthesis, researchers can efficiently produce the target molecule. The subsequent multi-technique analytical workflow, integrating HPLC, MS, NMR, and IR spectroscopy, establishes a self-validating system to ensure the unequivocal confirmation of the compound's identity, structure, and purity. This structured approach is designed to provide drug development professionals and scientists with the confidence and methodological foundation required to advance their research with well-characterized and reliable chemical entities.
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